molecular formula C27H40ClN3O11 B12368624 Pomalidomide-PEG7-NH2 (hydrochloride)

Pomalidomide-PEG7-NH2 (hydrochloride)

Cat. No.: B12368624
M. Wt: 618.1 g/mol
InChI Key: IQACMBDIEZKJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Pomalidomide Scaffold Analysis

The pomalidomide moiety (C₁₃H₁₁N₃O₄) forms the CRBN-binding domain, featuring a phthalimide ring fused to a glutarimide system. Key structural elements include:

  • 4-Amino substitution : Critical for CRBN affinity, with hydrogen-bonding interactions at the protein’s β-hairpin loop.
  • Chiral center at C3 : The (S)-configuration of the glutarimide ring is essential for maintaining degradation activity, as shown in crystallographic studies.
  • Electron-deficient isoindole-1,3-dione : Facilitates π-stacking with CRBN’s Trp380 residue.

Table 1: Key structural parameters of pomalidomide scaffold

Parameter Value Source
Molecular formula C₁₃H₁₁N₃O₄
CAS Registry 19171-19-8
CRBN Kd (nM) 264 ± 18
Aiolos DC₅₀ (nM) 8.7

PEG7 Linker Configuration and Spatial Orientation

The heptaethylene glycol (PEG7) spacer (C₁₄H₂₈O₇) provides:

  • 17-atom chain length : Optimizes distance between E3 ligase recruiter and target-binding moiety.
  • Conformational flexibility : Ethylene oxide units enable adaptive positioning for ternary complex formation.
  • Hydrophilic character : LogP reduction from -1.2 (pomalidomide) to -3.8 enhances aqueous solubility.

Synthetic routes employ carbodiimide-mediated coupling between pomalidomide’s amine and PEG7’s terminal carboxylic acid, achieving >95% purity via precipitation.

Terminal Amine Functionalization and Hydrochloride Salt Formation

The ω-terminal primary amine (-NH₂) enables conjugation through:

  • NHS ester reactions : For covalent attachment to carboxylic acid-containing warheads.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified molecules.

Hydrochloride salt formation (C₂₇H₃₉N₄O₁₁·HCl) improves:

  • Crystallinity : Enhances storage stability (2-8°C, >24 months).
  • Ionizability : Facilitates aqueous dissolution (solubility >50 mg/mL in PBS).
  • Counterion effects : Chloride ions stabilize protonated amine (pKa ~8.5) at physiological pH.

Table 2: Physicochemical properties of Pomalidomide-PEG7-NH2 hydrochloride

Property Value Method
Molecular weight 650.08 g/mol (free base) HRMS
Purity ≥95% HPLC
Storage conditions -20°C, desiccated Manufacturer
PROTAC conjugation yield 78-92% Literature

Properties

Molecular Formula

C27H40ClN3O11

Molecular Weight

618.1 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H39N3O11.ClH/c28-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-22-3-1-2-20-24(22)27(34)30(26(20)33)21-4-5-23(31)29-25(21)32;/h1-3,21H,4-19,28H2,(H,29,31,32);1H

InChI Key

IQACMBDIEZKJEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for Pomalidomide-PEG7-NH2 Hydrochloride

Core Synthesis of Pomalidomide

Pomalidomide serves as the foundational scaffold. Key synthetic pathways include:

Method A (Patent CN109678840B):
3-Nitro-N-(2,6-dioxo-3-piperidyl)phthalimide undergoes catalytic hydrogenation using 10% palladium on carbon in dimethylformamide (DMF) with water. The reaction proceeds at 35°C under normal pressure, yielding 3-amino-N-(2,6-dioxo-3-piperidyl)phthalimide (pomalidomide) with 93.3% yield and 99.9% HPLC purity.

Method B (WO2017134476A1):
A cost-effective industrial-scale synthesis starts with L-glutamine, which is converted to 3-aminopiperidine-2,6-dione hydrochloride. This intermediate is coupled with 4-nitrophthalic anhydride in acetonitrile under reflux, followed by nitro-group reduction.

PEG7-NH2 Linker Conjugation

The PEG7 spacer with a terminal amine (NH2-PEG7-NH2) is commercially available (CAS: 332941-25-0). Conjugation strategies include:

Amide Bond Formation

Pomalidomide’s carboxylic acid derivative (e.g., Pomalidomide-PEG2-CO2H) reacts with NH2-PEG7-NH2 via carbodiimide-mediated coupling:

  • Activation: Pomalidomide-PEGn-CO2H (n = 2, 4, 6) is activated with N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMSO.
  • Conjugation: NH2-PEG7-NH2 is added, and the reaction proceeds at 90°C for 2–4 hours, achieving yields up to 92%.
Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to form ether linkages.

Optimization Strategies for High-Yield Synthesis

Solvent and Temperature Optimization

  • Primary Amine Reactions: DMSO at 130°C enhances nucleophilic substitution efficiency, reducing byproducts like formamide derivatives.
  • Secondary Amine Preference: Reactions with secondary amines (e.g., piperazine) achieve higher yields (81–92%) than primary amines (53–68%).

Catalytic Hydrogenation Refinement

Using DMF-water mixtures (10:1 v/v) with 10% Pd/C under 40 psi H2 pressure reduces reaction time to 3.5 hours while maintaining >99% purity.

Purification and Characterization

Purification Techniques

  • Crystallization: Post-reaction mixtures are diluted with water (5:1 v/v) and cooled to 0–5°C, yielding crystalline products.
  • Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/0.1% TFA gradients resolves PEG7-conjugated derivatives.

Analytical Data

Parameter Value Source
Molecular Formula C27H40ClN3O11
Molecular Weight 618.07 g/mol
HPLC Purity ≥95%
Storage Conditions -20°C, sealed, dry
Key NMR Peaks (CD3OD) δ 4.68 (d, J=30.1 Hz, 2H, PEG)

Challenges and Mitigation

Byproduct Formation

  • DMF Degradation: DMF reacts with primary amines to form dimethylamine byproducts. Substituting DMSO eliminates this issue.
  • PEG Polymorphism: PEG7’s polydispersity is controlled via size-exclusion chromatography (SEC).

Solubility Issues

PEG7 conjugation increases hydrophilicity, necessitating polar solvents (e.g., DMSO, acetonitrile) for homogeneous reactions.

Industrial-Scale Synthesis

Batch Process (Patent CN103724323A):

  • Cyclization: 3-Amino-N-(2,6-dioxo-3-piperidyl)phthalimide undergoes self-cyclization in methanol at 80°C for 2 hours.
  • Conjugation: PEG7-NH2 is added in a 1:1 molar ratio, with DIC/HOBt in acetonitrile, yielding 85% product.

Continuous Flow (RSC Adv. 2025):

Microreactor systems reduce reaction times from hours to minutes (e.g., 10 minutes at 100°C) by enhancing heat transfer and mixing.

Recent Advances

One-Pot Synthesis (PMC8179520):

JQ1-pomalidomide conjugates are synthesized in one pot using unprotected diamines, achieving 62% yield without intermediate purification.

Automated Platforms (Sigma-Aldrich):

Synple Automated Synthesis Platform (SYNPLE-SC002) enables high-throughput PROTAC library generation with PEG7 linkers.

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-PEG7-NH2 (hydrochloride) undergoes various chemical reactions, including:

    Substitution Reactions: The amine group (NH2) can participate in substitution reactions with carboxyl groups to form amide bonds.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Pomalidomide-PEG7-NH2 (hydrochloride) include:

Major Products: The major products formed from these reactions are typically PROTACs, which are used to target and degrade specific proteins .

Mechanism of Action

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Pomalidomide-PEG7-NH2 (hydrochloride) with structurally related PROTAC linkers:

Compound Name CAS Number Molecular Formula PEG Units Molecular Weight (Da) Key Properties
Pomalidomide-PEG7-NH2 (hydrochloride) Not explicitly listed* C19H22N4O7·xHCl 7 ~800–850 (estimated) High solubility, long spacer flexibility
Thalidomide-PEG5-NH2 hydrochloride 2703775-06-6 C26H33ClN4O10 5 529.18 Moderate solubility, SMILES: O=C1C2=CC(OCCOCCOCCOCCOCCN)=CC=C2C(=O)N1C1CCC(=O)NC1=O.Cl
Pomalidomide-PEG2-NH2 hydrochloride 2305369-00-8 C19H22N4O7·xHCl 2 ~500–550 (estimated) Shorter linker, reduced solubility
(S,R,S)-AHPC-PEG2-NH2 hydrochloride 2010159-60-9 C28H41N5O6S·xHCl 2 ~650–700 (estimated) VHL-recruiting ligand, compact linker
Thalidomide-O-PEG3-amine hydrochloride Not listed C23H29ClN4O8 3 ~550–600 (estimated) Intermediate flexibility, moderate MW
Key Observations:
  • PEG Chain Length :
    • Longer PEG chains (e.g., PEG7) improve aqueous solubility and reduce aggregation but may hinder cell permeability due to increased molecular weight .
    • Shorter linkers (e.g., PEG2 in Pomalidomide-PEG2-NH2) prioritize cell penetration but limit solubility and spacer flexibility .
  • Ligand Type :
    • Pomalidomide-based compounds recruit CRBN, while (S,R,S)-AHPC derivatives target von Hippel-Lindau (VHL) E3 ligases .
  • Hydrogen Bonding: Thalidomide-PEG5-NH2 has 3 H-bond donors and 10 acceptors, influencing binding kinetics and stability .
Degradation Efficiency
  • Pomalidomide-PEG7-NH2 : Optimized for degrading proteins requiring extended linker flexibility (e.g., membrane-bound targets).
  • Pomalidomide-PEG2-NH2 : Effective for cytosolic targets but less suitable for sterically hindered proteins .
  • Thalidomide-PEG5-NH2 : Balances solubility and degradation efficiency for nuclear proteins (e.g., BRD4) .
Pharmacokinetics
  • Longer PEG chains (PEG7) prolong half-life by reducing renal clearance but may increase immunogenicity .
  • PEG3–PEG5 derivatives (e.g., Thalidomide-O-PEG3-amine) are preferred for systemic delivery due to balanced pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.